3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a 1H-1,2,4-triazol-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 3-fluorobenzoic acid with 1H-1,2,4-triazole under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The benzoic acid moiety can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the triazole ring .
Scientific Research Applications
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: It is used in studies exploring the biological activity of triazole-containing compounds, including their antioxidant properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The triazole ring can interact with metal ions, making it useful in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the fluoro group but shares the triazole and benzoic acid moieties.
3-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure with a chloro group instead of a fluoro group.
Uniqueness
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPQLBJDAVMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020934-33-1 | |
Record name | 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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